molecular formula C19H19N3O B10808168 1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol

1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol

Cat. No.: B10808168
M. Wt: 305.4 g/mol
InChI Key: UUOVWJRFTONHEL-UHFFFAOYSA-N
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Description

1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol is a synthetic organic compound that features a carbazole moiety linked to an imidazole ring via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol typically involves the following steps:

    Formation of the Carbazole Moiety: The carbazole ring can be synthesized through cyclization reactions involving aniline derivatives.

    Attachment of the Propanol Chain: The propanol chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving aldehydes and amines.

    Coupling Reactions: The final step involves coupling the carbazole and imidazole moieties via the propanol chain using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The carbazole and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of imidazolines.

    Substitution: Formation of various substituted carbazole or imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Carbazol-9-yl-3-(1H-imidazol-1-yl)-propan-2-ol: Similar structure but with a different substitution pattern on the imidazole ring.

    1-Carbazol-9-yl-3-(2-methyl-pyrazol-1-yl)-propan-2-ol: Similar structure but with a pyrazole ring instead of an imidazole ring.

Uniqueness

1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol is unique due to the specific combination of carbazole and 2-methyl-imidazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-carbazol-9-yl-3-(2-methylimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-20-10-11-21(14)12-15(23)13-22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22/h2-11,15,23H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOVWJRFTONHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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